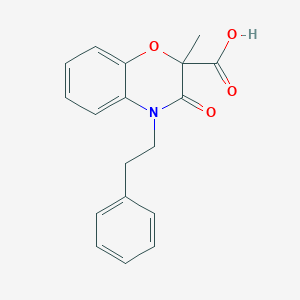

2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

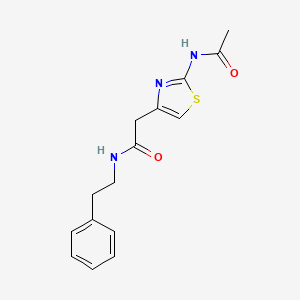

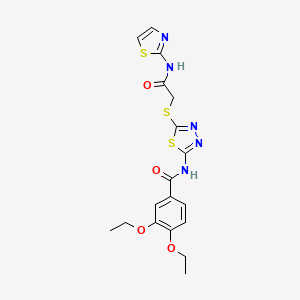

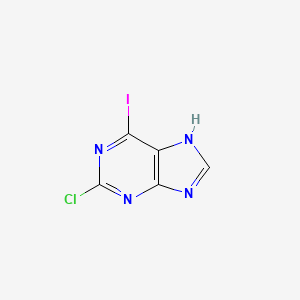

2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- Peptidomimetic Building Blocks : The compound can be stereoselectively synthesized, providing valuable peptidomimetic building blocks. Enantiomerically and diastereomerically pure carboxamides, derived from this compound, have been synthesized for use in peptidomimetics (Hrast et al., 1999).

Hydrolysis and Tautomerism Studies

- Hydrolysis Analysis : Research has explored the hydrolysis of related compounds, with findings contributing to the understanding of their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Microwave-Catalyzed Synthesis

- Enhanced Synthesis Techniques : A microwave-catalyzed synthesis method for related compounds has been developed, significantly enhancing reaction rates and yields compared to conventional methods (Dabholkar & Gavande, 2003).

Antibacterial Activity

- Antibacterial Properties : Certain derivatives of this compound have shown promising antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).

Novel Synthesis Methods

- Innovative Synthesis Approaches : There have been efforts to develop new methods for synthesizing similar compounds, demonstrating their relevance in biology and medication (詹淑婷, 2012).

Antimicrobial and Antioxidant Studies

- Antimicrobial and Antioxidant Effects : Certain benzoxazinyl pyrazolone arylidenes, related to this compound, have shown potent antimicrobial and antioxidant properties (Sonia et al., 2013).

Chemical Properties and Reactivity

- Study of Chemical Reactivity : Research on the synthesis of related compounds has shed light on their chemical reactivity and potential applications in various fields, including medicinal chemistry (Fitton & Ward, 1971).

Propiedades

IUPAC Name |

2-methyl-3-oxo-4-(2-phenylethyl)-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-18(17(21)22)16(20)19(12-11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)23-18/h2-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQAXJAKBSPICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2O1)CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)

![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)